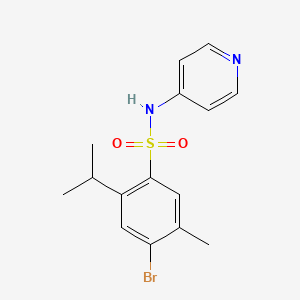
4-bromo-2-isopropyl-5-methyl-N-(4-pyridinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-isopropyl-5-methyl-N-(4-pyridinyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a bromine atom, an isopropyl group, a methyl group, and a pyridinyl group attached to a benzenesulfonamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-isopropyl-5-methyl-N-(4-pyridinyl)benzenesulfonamide typically involves multiple steps, including the introduction of the bromine atom, the isopropyl group, and the pyridinyl group onto the benzenesulfonamide core. Common synthetic routes may involve:
Bromination: Introduction of the bromine atom using bromine or a brominating agent under controlled conditions.
Isopropylation: Addition of the isopropyl group through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
Pyridinylation: Coupling of the pyridinyl group using a suitable coupling reagent, such as a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactions, use of automated reactors, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-bromo-2-isopropyl-5-methyl-N-(4-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, reduction may yield amines, and substitution may yield various substituted benzenesulfonamides.
科学的研究の応用
4-bromo-2-isopropyl-5-methyl-N-(4-pyridinyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-bromo-2-isopropyl-5-methyl-N-(4-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-bromo-2-isopropyl-5-methylphenol: Similar structure but lacks the pyridinyl group.
4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Similar structure but with a benzamide core instead of a benzenesulfonamide core.
Uniqueness
4-bromo-2-isopropyl-5-methyl-N-(4-pyridinyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the pyridinyl group, in particular, may enhance its binding affinity to certain molecular targets, making it distinct from other similar compounds.
特性
分子式 |
C15H17BrN2O2S |
|---|---|
分子量 |
369.3 g/mol |
IUPAC名 |
4-bromo-5-methyl-2-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H17BrN2O2S/c1-10(2)13-9-14(16)11(3)8-15(13)21(19,20)18-12-4-6-17-7-5-12/h4-10H,1-3H3,(H,17,18) |
InChIキー |
KCQWSPKEELICQM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)NC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


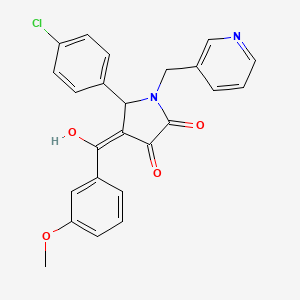
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B13375704.png)
![2-(2-hydroxyethyl)-3-[2-(2-naphthyl)-1H-indol-3-yl]-1-isoindolinone](/img/structure/B13375706.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide](/img/structure/B13375712.png)

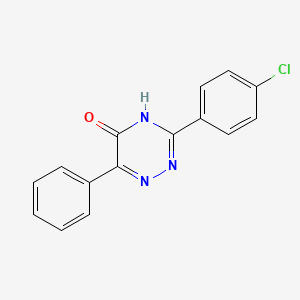
![4-methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]-N-(2-oxo-2-phenylethyl)benzenesulfonamide](/img/structure/B13375729.png)
![N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B13375730.png)
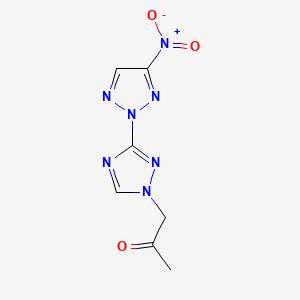
![Ethyl 2-[(5-cyano-2-methyl-6-phenyl-4-pyrimidinyl)hydrazono]propanoate](/img/structure/B13375747.png)
![Ethyl 1-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B13375752.png)
![2-{[(3-Chloro-2-thienyl)carbonyl]sulfanyl}benzoic acid](/img/structure/B13375756.png)
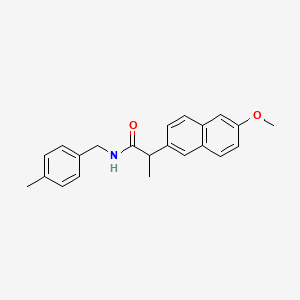
![2-(2,4-dichlorophenoxy)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]acetamide](/img/structure/B13375790.png)
